8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-dione class, characterized by a bicyclic purine core substituted with a piperazine ring at position 8, a 2-methoxyethyl group at position 7, and a 3-methyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with purine derivatives investigated for anticancer, kinase inhibition, and central nervous system (CNS) receptor modulation .
Properties
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O3/c1-24-17-16(18(28)23-20(24)29)27(11-12-30-2)19(22-17)26-9-7-25(8-10-26)13-14-3-5-15(21)6-4-14/h3-6H,7-13H2,1-2H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDORSOSRTYQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-(4-fluorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel derivative in the purine class, notable for its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on key enzymes and potential therapeutic applications.
- Molecular Formula : C21H23FN6O3
- Molecular Weight : 426.4 g/mol
This compound exhibits significant activity as an inhibitor of tyrosinase (TYR) , a key enzyme in the melanin biosynthesis pathway. TYR is crucial for converting phenolic compounds into melanin, making it a target for skin-related disorders and cosmetic applications.
Inhibitory Activity
Recent studies have shown that derivatives of piperazine containing the 4-fluorobenzyl group demonstrate potent inhibitory effects on TYR. For instance, compounds structurally similar to our target compound exhibited IC50 values in the low micromolar range:
These findings suggest that our target compound may also exhibit similar or enhanced inhibitory properties.
Study on Tyrosinase Inhibition
In a series of experiments, various piperazine derivatives were synthesized and tested for their ability to inhibit TYR activity. The results indicated that compounds with the 4-fluorobenzyl substitution consistently showed improved inhibition compared to unsubstituted analogs.
Experimental Setup:
- Cell Line : B16F10 melanoma cells
- Assay Method : DOPA staining assay to evaluate TYR activity post-treatment with the compound.
The results demonstrated a dose-dependent decrease in TYR activity when treated with the tested compounds, confirming their potential as effective inhibitors in cellular models .
Docking Studies
Molecular docking simulations have been conducted to elucidate the binding interactions between the compound and the active site of TYR. These studies revealed that the fluorobenzyl group facilitates strong π-π interactions with aromatic residues within the enzyme's active site, enhancing binding affinity .
Potential Therapeutic Applications
Given its mechanism of action, this compound could be explored for:
- Skin Lightening Agents : Due to its ability to inhibit melanin production.
- Cosmetic Formulations : As an ingredient in products aimed at reducing hyperpigmentation.
- Pharmaceutical Development : Targeting conditions associated with abnormal melanin production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Purine Core
The purine ring’s C8 position is susceptible to nucleophilic substitution due to electron-withdrawing effects of adjacent carbonyl groups. Piperazine derivatives often undergo alkylation or arylation at this site.
Key Insight : Piperazine’s tertiary nitrogen may compete as a nucleophile unless sterically hindered.
Oxidation and Reduction Reactions
The purine dione’s carbonyl groups and methoxyethyl chain are redox-active.
Note : Over-oxidation risks exist for the methoxyethyl group (e.g., demethylation to hydroxyl).
Piperazine Functionalization
The 4-(4-fluorobenzyl)piperazine substituent undergoes alkylation or acylation at its secondary amine.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetyl-piperazine derivative | |
| Benzylation | Benzyl bromide, K₂CO₃ | Bis-benzylated piperazine |
Limitation : Steric hindrance from the 4-fluorobenzyl group may slow reactions at the piperazine nitrogen.
Methoxyethyl Chain Reactions
The 2-methoxyethyl group is prone to hydrolysis under acidic/basic conditions:
Stability Note : The methoxy group enhances solubility but reduces metabolic stability.
Halogenation and Cross-Coupling
Electrophilic halogenation at purine’s C2 or C6 positions enables further functionalization:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 6-Bromo-substituted derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Aryl-functionalized purine |
Application : Brominated derivatives serve as intermediates for drug discovery.
Degradation Pathways
Under stress conditions (light, moisture, or heat), degradation occurs via:
- Photolysis : Cleavage of the fluorobenzyl-piperazine bond (observed in ).
- Hydrolysis : Methoxyethyl → hydroxyethyl conversion (pH-dependent; ).
Comparative Reactivity Table
| Functional Group | Reactivity | Dominant Reaction |
|---|---|---|
| Purine C8 | High (electrophilic) | Nucleophilic substitution |
| Piperazine N | Moderate | Acylation/alkylation |
| Methoxyethyl | Low (stable unless acidic) | Hydrolysis |
| Fluorobenzyl | Inert under standard conditions | No reaction |
Comparison with Similar Compounds
Substituent Variations at the Piperazine Ring
- Target Compound : 4-Fluorobenzyl group on piperazine.
- Analog 1 (): Propargyl group (CH₂C≡CH) on piperazine. The propargyl group introduces alkyne functionality, enabling click chemistry for further derivatization.
- Analog 2 () : 4-Methoxyphenyl group on piperazine.
- Analog 3 () : 4-Fluorobenzyl fragment in tyrosine kinase inhibitors.
Modifications at Position 7 of the Purine Core
- Target Compound : 2-Methoxyethyl group.
- Analog 4 (): 2-Hydroxyethyl group.
- Analog 5 (): 3-Phenylpropyl chain. The bulky phenylpropyl group enhances lipophilicity, which may improve CNS penetration but could lead to off-target effects due to non-specific binding .
Variations in Aromatic Substituents
- Analog 6 (): 2,6-Dichlorobenzyl and furan-2-carbonyl groups. The furan moiety introduces heterocyclic diversity, contrasting with the fluorobenzyl group’s simplicity .
- Analog 7 () : 3-Fluorophenyl and 4-methoxybenzyl groups.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Key Compounds
Receptor Selectivity and Functional Activity
- Dopamine D4 Receptor (): The piperazine-containing compound L-750,667 exhibits nanomolar affinity for D4 receptors, suggesting that the target compound’s piperazine-fluorobenzyl motif may also target CNS receptors. However, the 2-methoxyethyl group could reduce blood-brain barrier penetration compared to smaller substituents .
Q & A
Q. How should researchers present conflicting thermal analysis data (e.g., DSC vs. TGA)?
- Methodological Answer : Use DSC to identify melting/phase transitions and TGA to track decomposition events. Cross-reference with PXRD to confirm crystallinity changes. Statistical tools (e.g., Grubbs’ test) exclude outliers in replicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
